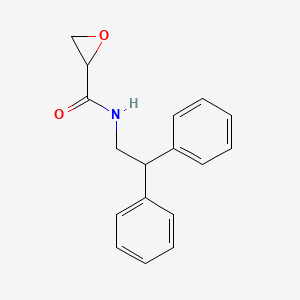

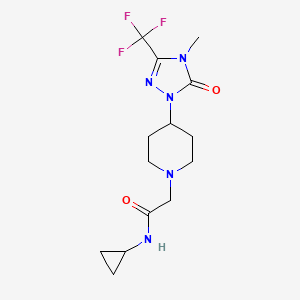

![molecular formula C19H22N4OS B3004015 3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-36-4](/img/structure/B3004015.png)

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Highly Regioselective Synthesis of Pyrimidin-4(3H)-ones

The study detailed in the first paper presents a highly regioselective synthesis method for a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. These compounds are characterized by various substituents at the 3 and 6 positions, including alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups. The synthesis process involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields .

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

The second paper focuses on the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, which exhibit a broad spectrum of biological activities. The synthesis is achieved by reacting certain compounds with phenacyl bromide, 4-methyl phenacyl bromide, or 4-nitrophenacyl bromide. Additionally, the paper describes the preparation of ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives using both conventional and heterogeneous catalysts. The structures of these synthesized compounds were confirmed through elemental analyses and spectroscopic methods .

Molecular Structure Analysis of Sulfanylidene Tetrahydropyrimidine Derivatives

The third paper reports on the synthesis of two sulfanylidene tetrahydropyrimidine derivatives via acid-catalysed cyclocondensation reactions. The molecular structure of these compounds is analyzed, revealing that the reduced pyrimidine ring adopts a conformation that is intermediate between boat, screw-boat, and twist-boat forms. The study also discusses the hydrogen-bonded ribbons formed by these molecules, which include different types of rings and continuous channels that accommodate partial-occupancy water molecules. Structural comparisons with related compounds are provided .

Chemical Reactions and Physical and Chemical Properties

While the provided papers do not directly address the chemical reactions and physical and chemical properties of 3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one, they do offer insights into the synthesis and molecular structure of closely related sulfanyl pyrimidin-4(3H)-one derivatives. These studies suggest that the compounds likely share similar properties, such as the ability to form hydrogen-bonded structures and the presence of various substituents that can influence their reactivity and biological activity. The methods of synthesis described in the papers also imply that the compound of interest could potentially be synthesized through similar cyclocondensation reactions under controlled conditions .

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Therefore, it’s plausible that this compound may also target similar bacterial strains.

Mode of Action

Based on the antimycobacterial activity of similar compounds, it can be inferred that this compound might interfere with the bacterial cell wall synthesis or disrupt essential biochemical pathways in the bacteria, leading to their death .

Biochemical Pathways

Given its potential antimycobacterial activity, it might affect the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .

Result of Action

Based on the antimycobacterial activity of similar compounds, it can be inferred that this compound might lead to the death of the targeted bacteria, thereby exhibiting its therapeutic effect .

Propriétés

IUPAC Name |

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-3-22(15-8-4-7-14(2)13-15)11-6-12-23-18(24)16-9-5-10-20-17(16)21-19(23)25/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWLNSGXRBATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(N-ethyl-3-methylanilino)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

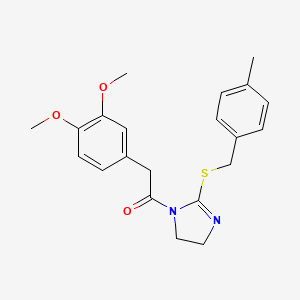

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

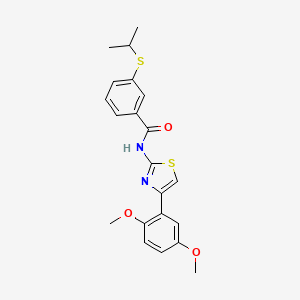

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3003935.png)

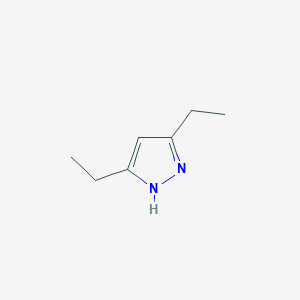

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

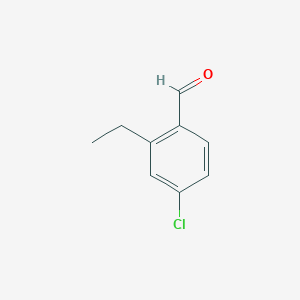

![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)